6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol
Overview
Description
6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Cyclization: The piperazine moiety can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Cyclization: Cyclization reactions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Major Products
Oxidation: Disulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds.
Scientific Research Applications
6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with various biological targets, potentially leading to therapeutic effects. The fluorophenyl group may enhance binding affinity and specificity, while the thiol group can participate in redox reactions, influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Exhibits anti-inflammatory activity similar to indomethacin.
N-9 Substituted 6-(4-(4-propoxyphenyl)piperazin-1-yl)-9H-purine derivatives: Evaluated for anticancer activity.
Uniqueness
6-[4-(4-Fluorophenyl)piperazin-1-yl]pyrimidine-4-thiol is unique due to its combination of a fluorophenyl group, piperazine moiety, and thiol group, which together contribute to its distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
6-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-4-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4S/c15-11-1-3-12(4-2-11)18-5-7-19(8-6-18)13-9-14(20)17-10-16-13/h1-4,9-10H,5-8H2,(H,16,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSWNECYCFVWAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=CC(=S)N=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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